molecular formula C14H12F2N2O B5311672 1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea

1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea

Cat. No.: B5311672
M. Wt: 262.25 g/mol
InChI Key: DYYFUWFDFJFLSN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl rings

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-9-2-7-12(16)13(8-9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFUWFDFJFLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-fluoro-5-methylaniline with 4-fluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2-Methylphenyl)-3-(4-fluorophenyl)urea
  • 1-(2-Fluoro-5-methylphenyl)-3-phenylurea

Uniqueness

1-(2-Fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea is unique due to the specific arrangement of fluorine and methyl groups on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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